UMB-136: A Technical Guide to its Mechanism of Action in HIV-1 Latency Reversal
UMB-136: A Technical Guide to its Mechanism of Action in HIV-1 Latency Reversal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The persistence of latent HIV-1 reservoirs in resting CD4+ T cells remains the primary obstacle to a cure for HIV/AIDS. The "shock and kill" strategy aims to eradicate these reservoirs by reactivating latent proviruses with Latency Reversing Agents (LRAs), making infected cells susceptible to immune-mediated clearance or viral cytopathic effects. Bromodomain and Extra-Terminal domain (BET) inhibitors have emerged as a promising class of LRAs. This technical guide provides an in-depth overview of the mechanism of action of UMB-136, a novel second-generation BET inhibitor, in the reversal of HIV-1 latency.
Core Mechanism of Action: Targeting BRD4 to Release P-TEFb
UMB-136 is a potent BET inhibitor that specifically targets the bromodomains of BRD4, a cellular reader of acetylated histones.[1][2] In the context of HIV-1 latency, BRD4 acts as a transcriptional repressor by sequestering the Positive Transcription Elongation Factor b (P-TEFb) in an inactive complex with the 7SK small nuclear ribonucleoprotein (7SK snRNP).[1][3] P-TEFb, a heterodimer of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1, is essential for the transition from abortive to productive transcription of the HIV-1 genome.
The mechanism of UMB-136-mediated latency reversal can be summarized in the following steps:
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Binding to BRD4: UMB-136 binds to the bromodomains of BRD4, displacing it from acetylated histones at the HIV-1 Long Terminal Repeat (LTR).[1][2]
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Release of P-TEFb: This displacement disrupts the BRD4-P-TEFb interaction, leading to the release of active P-TEFb from the inhibitory 7SK snRNP complex.[1][3]
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Recruitment to the HIV-1 LTR: The viral trans-activator protein Tat, in concert with other transcription factors, recruits the released, active P-TEFb to the TAR RNA element located at the 5' end of the nascent viral transcript.
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Phosphorylation and Transcriptional Elongation: P-TEFb then phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) and negative elongation factors, promoting processive transcription and the generation of full-length viral RNAs.
This cascade of events ultimately leads to the production of viral proteins and the reactivation of the latent provirus.
Quantitative Data on UMB-136 Efficacy
The following tables summarize the quantitative data from key studies evaluating the efficacy of UMB-136 in reactivating latent HIV-1 in various cellular models.
Table 1: Reactivation of Latent HIV-1 in J-Lat Cell Clones
| Cell Line (J-Lat Clone) | Treatment | Concentration (µM) | % GFP-Positive Cells |
| 6.3 | UMB-136 | 2.5 | ~15% |
| 5 | ~25% | ||
| JQ1 | 1 | <5% | |
| 8.4 | UMB-136 | 2.5 | ~10% |
| 5 | ~18% | ||
| JQ1 | 1 | <5% | |
| 9.2 | UMB-136 | 2.5 | ~20% |
| 5 | ~35% | ||
| JQ1 | 1 | <5% | |
| 10.4 | UMB-136 | 2.5 | ~12% |
| 5 | ~22% | ||
| JQ1 | 1 | <5% | |
| Data are approximate values derived from graphical representations in Huang et al., 2017.[1][3][4] |
Table 2: Reactivation of Latent HIV-1 in a Monocytic Cell Line
| Cell Line | Treatment | Concentration (µM) | % GFP-Positive Cells |
| THP89GFP | UMB-136 | 5 | ~30% |
| JQ1 | 1 | ~10% | |
| Data are approximate values derived from graphical representations in Huang et al., 2017.[1][3][4] |
Table 3: Reactivation of Latent HIV-1 in Primary CD4+ T Cells
| Cell Source | Treatment | Concentration (µM) | Fold Increase in Viral mRNA |
| PBMCs | UMB-136 | 2.5 | ~3.5 |
| JQ1 | 1 | ~1.5 | |
| TMCs | UMB-136 | 2.5 | ~4.0 |
| JQ1 | 1 | ~1.0 | |
| Data are presented as mean fold change relative to DMSO control and are derived from Huang et al., 2017.[3] |
Detailed Experimental Protocols
Protocol 1: HIV-1 Reactivation Assay in J-Lat Cells using Flow Cytometry
This protocol describes the methodology for assessing the latency-reversing activity of UMB-136 in Jurkat-based latency models (J-Lat cells) which contain a GFP reporter under the control of the HIV-1 LTR.[5][6]
Materials:
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J-Lat cell clones (e.g., 6.3, 8.4, 9.2, 10.4)
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RPMI 1640 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL)
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UMB-136 (stock solution in DMSO)
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JQ1 (stock solution in DMSO)
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DMSO (vehicle control)
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96-well cell culture plates
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Flow cytometer
Procedure:
-
Seed J-Lat cells at a density of 2 x 10^5 cells/well in a 96-well plate in a final volume of 200 µL of complete RPMI medium.
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Treat the cells with UMB-136 (e.g., 2.5 µM and 5 µM), JQ1 (e.g., 1 µM), or an equivalent volume of DMSO as a negative control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
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After incubation, centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 200 µL of FACS buffer (PBS containing 2% FBS).
-
Acquire and analyze the samples on a flow cytometer, gating on the live cell population based on forward and side scatter.
-
Quantify the percentage of GFP-positive cells in each treatment group. The gate for GFP-positive cells should be set based on the untreated or DMSO-treated control cells.[5][6]
Protocol 2: Quantification of HIV-1 mRNA from Primary CD4+ T Cells by qRT-PCR
This protocol details the measurement of viral mRNA from latently infected primary CD4+ T cells treated with UMB-136.
Materials:
-
CD4+ T cells isolated from peripheral blood mononuclear cells (PBMCs) or tonsillar mononuclear cells (TMCs) from HIV-1 infected individuals on suppressive ART.
-
UMB-136 (stock solution in DMSO)
-
JQ1 (stock solution in DMSO)
-
DMSO (vehicle control)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers and probe specific for HIV-1 gag or other conserved regions.[7][8][9]
-
Real-time PCR instrument
Procedure:
-
Culture purified resting CD4+ T cells in complete RPMI medium.
-
Treat the cells with UMB-136 (e.g., 2.5 µM), JQ1 (e.g., 1 µM), or DMSO for 24-48 hours.
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Perform reverse transcription on an equal amount of RNA from each sample to synthesize cDNA.
-
Set up the qPCR reaction using a master mix, HIV-1 specific primers and probe, and the synthesized cDNA.
-
Run the qPCR on a real-time PCR instrument using a standard thermal cycling protocol.
-
Quantify the relative levels of HIV-1 mRNA by normalizing to a housekeeping gene (e.g., GAPDH, ACTB) using the ΔΔCt method.
Protocol 3: BRD4 Co-immunoprecipitation and Western Blot
This protocol is for demonstrating the interaction between UMB-136 and its target, BRD4.
Materials:
-
Jurkat cells or other suitable cell line
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-BRD4 antibody
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Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.5)
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SDS-PAGE gels
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Transfer buffer
-
PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-Cyclin T1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with UMB-136 or DMSO for the desired time.
-
Lyse the cells in lysis buffer and clear the lysate by centrifugation.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-BRD4 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours.
-
Wash the beads several times with wash buffer.
-
Elute the bound proteins with elution buffer and immediately neutralize with neutralization buffer.
-
Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then probe with primary antibodies against BRD4 and Cyclin T1.
-
Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.
Visualizations
Signaling Pathway of UMB-136 in HIV-1 Latency Reversal
References
- 1. Frontiers | A Novel Bromodomain Inhibitor Reverses HIV-1 Latency through Specific Binding with BRD4 to Promote Tat and P-TEFb Association [frontiersin.org]
- 2. A Novel Bromodomain Inhibitor Reverses HIV-1 Latency through Specific Binding with BRD4 to Promote Tat and P-TEFb Association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Flow Cytometric Analysis of Drug-induced HIV-1 Transcriptional Activity in A2 and A72 J-Lat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Cytometric Analysis of HIV-1 Transcriptional Activity in Response to shRNA Knockdown in A2 and A72 J-Lat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genomica.uaslp.mx [genomica.uaslp.mx]
- 8. A New Real-Time Quantitative PCR for Diagnosis and Monitoring of HIV-1 Group O Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
